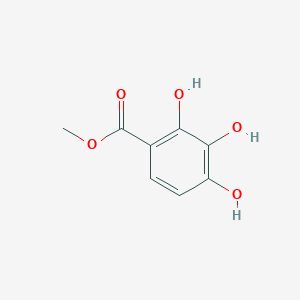![molecular formula C19H10N4O3S3 B2880837 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477535-89-0](/img/structure/B2880837.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of benzothiazole, thiazole, and benzothiophene rings in its structure contributes to its diverse chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of Benzothiazole and Thiazole Rings: : The synthesis begins with the preparation of 1,3-benzothiazole and 1,3-thiazole intermediates. These can be synthesized through cyclization reactions involving appropriate precursors such as ortho-aminothiophenol and α-haloketones for benzothiazole, and thiourea with α-haloketones for thiazole.
-
Coupling Reactions: : The benzothiazole and thiazole intermediates are then coupled using a suitable linker, often through amide bond formation. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Nitration and Carboxylation: : The final steps involve nitration of the benzothiophene ring and subsequent carboxylation to introduce the nitro and carboxamide groups, respectively. These reactions typically require strong acids like nitric acid for nitration and carboxylating agents such as carbon dioxide under high pressure for carboxylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), Lewis acids (aluminum chloride).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro group to amine.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains. Its ability to inhibit microbial growth is attributed to the presence of multiple heterocyclic rings that interact with microbial enzymes and proteins.
Medicine
In medicinal research, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA topoisomerases and kinases involved in cell proliferation.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a candidate for further modification and optimization in drug discovery programs.
作用機序
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in microbial metabolism. In anticancer applications, it induces apoptosis by interacting with DNA and inhibiting topoisomerase enzymes, leading to DNA damage and cell death.
類似化合物との比較
Similar Compounds
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrobenzamide
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both benzothiazole and benzothiophene rings, which contribute to its enhanced biological activity and chemical reactivity
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N4O3S3/c24-17(16-8-10-7-11(23(25)26)5-6-14(10)28-16)22-19-21-13(9-27-19)18-20-12-3-1-2-4-15(12)29-18/h1-9H,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXIOTPAZFCFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)
![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)
![3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2880760.png)





![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B2880771.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2880773.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)
![2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2880777.png)
